Cas no 1203-97-0 (5-Chloro-1H-indazole-3-carboxylic acid hydrazide)
5-Chloro-1H-indazole-3-carboxylic acid hydrazide Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
- 5-Chloro-1H-indazole-3-carbohydrazide
- SB31685
- DB-061736
- DTXSID901236689
- 1203-97-0
- CS-0442382
- SCHEMBL22518544
-
- MDL: MFCD11506097
- Inchi: 1S/C8H7ClN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)
- InChI Key: XQFHKPMDVNQYJW-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C(NN)=O)=NN2
Computed Properties
- Exact Mass: 210.0308386Da
- Monoisotopic Mass: 210.0308386Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 83.8Ų
5-Chloro-1H-indazole-3-carboxylic acid hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150624-1g |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide |
1203-97-0 | 95% | 1g |
$830 | 2021-08-05 | |
| Alichem | A269001727-1g |
5-Chloro-1H-indazole-3-carbohydrazide |
1203-97-0 | 95% | 1g |
$778.26 | 2023-09-04 | |
| Chemenu | CM150624-1g |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide |
1203-97-0 | 95% | 1g |
$*** | 2023-04-03 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0359-1g |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide |
1203-97-0 | 98% | 1g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0359-5g |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide |
1203-97-0 | 98% | 5g |
33243.26CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0359-500mg |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide |
1203-97-0 | 98% | 500mg |
4579.43CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513049-500mg |
5-Chloro-1H-indazole-3-carbohydrazide |
1203-97-0 | 98% | 500mg |
¥6868.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513049-1g |
5-Chloro-1H-indazole-3-carbohydrazide |
1203-97-0 | 98% | 1g |
¥11634.00 | 2024-08-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0359-1g |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide |
1203-97-0 | 98% | 1g |
¥13815.43 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0359-5g |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide |
1203-97-0 | 98% | 5g |
¥51414.37 | 2025-01-21 |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide Suppliers
5-Chloro-1H-indazole-3-carboxylic acid hydrazide Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5-Chloro-1H-indazole-3-carboxylic acid hydrazide
5-Chloro-1H-indazole-3-carboxylic acid hydrazide (CAS No. 1203-97-0)
5-Chloro-1H-indazole-3-carboxylic acid hydrazide, with the CAS registry number 1203-97-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The indazole core, consisting of a benzene ring fused to an imidazole moiety, provides a unique platform for various chemical modifications, making it a versatile structure for exploring novel bioactive agents.
The structure of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide features a chlorine substituent at the 5-position of the indazole ring and a carboxylic acid hydrazide group at the 3-position. This specific substitution pattern is critical for its biological activity and chemical reactivity. Recent studies have highlighted the potential of this compound as a lead molecule in the development of anti-inflammatory and anticancer agents. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
In addition to its anti-inflammatory properties, 5-Chloro-1H-indazole-3-carboxylic acid hydrazide has shown promising results in preclinical models of cancer. Studies have revealed that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway. Furthermore, its ability to inhibit tumor growth in vivo has been validated through animal studies, underscoring its potential as a candidate for anticancer therapy.
The synthesis of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide involves a multi-step process that typically begins with the preparation of the indazole ring system. The introduction of the chlorine substituent and the carboxylic acid hydrazide group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable routes for the preparation of this compound, making it more accessible for large-scale studies.
Beyond its pharmacological applications, 5-Chloro-1H-indazole-3-carboxylic acid hydrazide has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have reported that this compound exhibits favorable charge transport properties, which could be harnessed for developing next-generation electronic devices.
In terms of safety and handling, 5-Chloro-1H-indazole-3-carboxylic acid hydrazide should be treated with care due to its potential toxicity and reactivity under certain conditions. Proper protective equipment and ventilation should be used during synthesis and handling to minimize exposure risks.
In conclusion, 5-Chloro-1H-indazole-3-carboxylic acid hydrazide (CAS No. 1203-97-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with its promising biological and electronic properties, positions it as a valuable tool in drug discovery and materials science research.
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